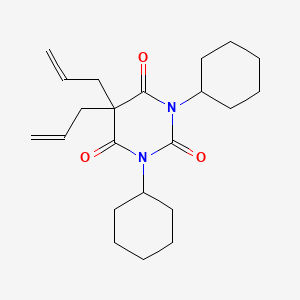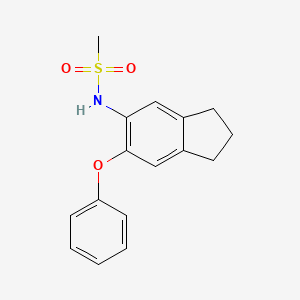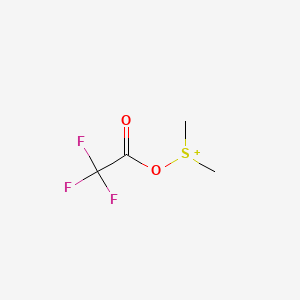![molecular formula C13H20N2O5 B1230460 (3-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl CAS No. 58537-73-8](/img/structure/B1230460.png)
(3-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stmpoc, also known as Sulfamethoxypyridazine, is a chemical compound that has been widely used in scientific research for its various applications. It is a sulfonamide antibiotic that has been used for decades to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
Stmpoc works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and reproduction of bacteria. By inhibiting its synthesis, Stmpoc effectively kills the bacteria.
Biochemical and Physiological Effects:
Stmpoc has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory properties and has been used to treat various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Stmpoc in lab experiments include its wide availability, low cost, and well-established mode of action. However, its use is limited by its narrow spectrum of activity and the development of bacterial resistance.
Direcciones Futuras
There are several potential future directions for the use of Stmpoc in scientific research. One potential direction is the development of new derivatives of Stmpoc with improved antibacterial activity. Another potential direction is the use of Stmpoc in combination with other antibiotics to overcome bacterial resistance. Additionally, Stmpoc could be used as a tool to study the molecular mechanisms of various diseases and to develop new treatments for these diseases.
Conclusion:
Stmpoc is a valuable tool for scientific research and has been used for decades to study the biochemical and physiological effects of various compounds. Its well-established mode of action and low cost make it an attractive option for many researchers. However, its use is limited by its narrow spectrum of activity and the development of bacterial resistance. Future research should focus on developing new derivatives of Stmpoc and using it in combination with other antibiotics to overcome bacterial resistance.
Métodos De Síntesis
Stmpoc is synthesized by reacting Pyridine-2-sulfonamide with methoxypyridine in the presence of a base. The reaction yields (3-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanylpyridazine as a white crystalline powder.
Aplicaciones Científicas De Investigación
Stmpoc has been used in various scientific research applications, including microbiology, biochemistry, and pharmacology. It has been used to study the effects of various compounds on bacterial growth and metabolism. It has also been used as a tool to study the molecular mechanisms of various enzymes and proteins.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-12(2)7-8(13(3,4)15(12)19)11(18)20-14-9(16)5-6-10(14)17/h8,19H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXHFGMPZIUAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)ON2C(=O)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

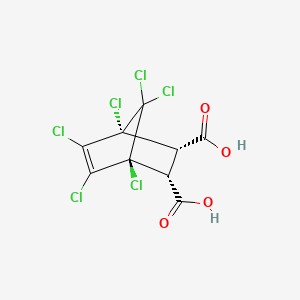
![2-[22-(Cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine](/img/structure/B1230378.png)
![2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester](/img/structure/B1230379.png)
![6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1230381.png)
![N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide](/img/structure/B1230382.png)
![N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230383.png)
![N-(2-furanylmethyl)-5,7-dimethyl-6-[(3-methylphenyl)methyl]-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1230385.png)
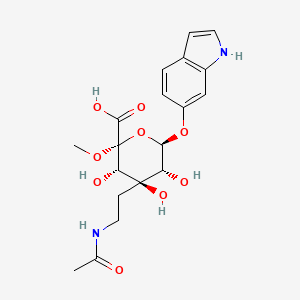

![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1230392.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1230396.png)
